molecular formula C12H16N2O4 B6591490 tert-Butyl (3-methyl-2-nitrophenyl)carbamate CAS No. 1392274-11-1

tert-Butyl (3-methyl-2-nitrophenyl)carbamate

Cat. No.: B6591490
CAS No.: 1392274-11-1
M. Wt: 252.27 g/mol
InChI Key: XYXSNQRACCDORV-UHFFFAOYSA-N
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Description

tert-Butyl (3-methyl-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-2-nitrophenyl)carbamate typically involves the reaction of 3-methyl-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. This isocyanate is then trapped by an alcohol or amine to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Ethyl (4-aminophenyl)carbamate

Comparison: tert-Butyl (3-methyl-2-nitrophenyl)carbamate is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(3-methyl-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-6-5-7-9(10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSNQRACCDORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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